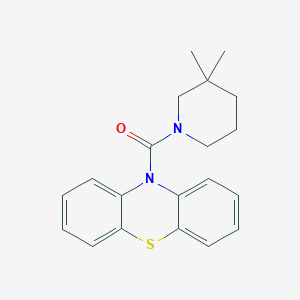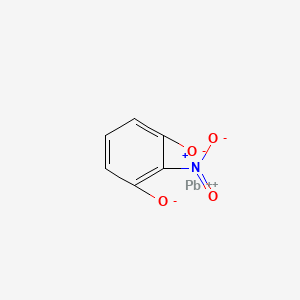
1,3-Benzenediol, 2-nitro-, lead salt, basic
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzenediol, 2-nitro-, lead salt, basic is a chemical compound with the molecular formula C6H3NO4Pb. It is a lead salt derivative of 2-nitroresorcinol, which is a nitro-substituted resorcinol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediol, 2-nitro-, lead salt, basic typically involves the nitration of resorcinol (1,3-benzenediol) followed by the reaction with lead salts. The nitration process introduces a nitro group (-NO2) to the resorcinol molecule, resulting in 2-nitroresorcinol. This intermediate is then reacted with lead salts under controlled conditions to form the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale nitration and subsequent lead salt formation processes. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Benzenediol, 2-nitro-, lead salt, basic undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents.
Substitution: The hydroxyl groups (-OH) on the benzene ring can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents or other electrophiles can be used to substitute the hydroxyl groups.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of 2-aminoresorcinol.
Substitution: Formation of halogenated resorcinol derivatives.
Aplicaciones Científicas De Investigación
1,3-Benzenediol, 2-nitro-, lead salt, basic has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the manufacturing of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1,3-Benzenediol, 2-nitro-, lead salt, basic involves its interaction with molecular targets and pathways. The nitro group can undergo redox reactions, influencing cellular processes. The lead ion can interact with various enzymes and proteins, potentially affecting their function. These interactions can lead to a range of biological effects, depending on the specific context and conditions .
Comparación Con Compuestos Similares
Similar Compounds
2-Nitroresorcinol: The parent compound without the lead salt.
1,3-Benzenediol, 2,4,6-trinitro-, lead salt: A more heavily nitrated derivative.
Resorcinol: The non-nitrated parent compound
Uniqueness
1,3-Benzenediol, 2-nitro-, lead salt, basic is unique due to the presence of both the nitro group and the lead ion. This combination imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill .
Propiedades
Número CAS |
70268-38-1 |
|---|---|
Fórmula molecular |
C6H3NO4Pb |
Peso molecular |
360 g/mol |
Nombre IUPAC |
lead(2+);2-nitrobenzene-1,3-diolate |
InChI |
InChI=1S/C6H5NO4.Pb/c8-4-2-1-3-5(9)6(4)7(10)11;/h1-3,8-9H;/q;+2/p-2 |
Clave InChI |
XHJSXRAOLYVLSJ-UHFFFAOYSA-L |
SMILES canónico |
C1=CC(=C(C(=C1)[O-])[N+](=O)[O-])[O-].[Pb+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(E)-2-(3-Hydroxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide](/img/structure/B14152844.png)

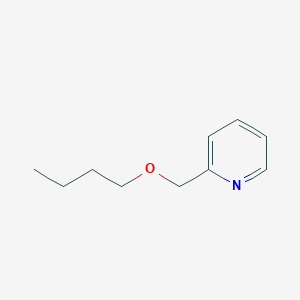

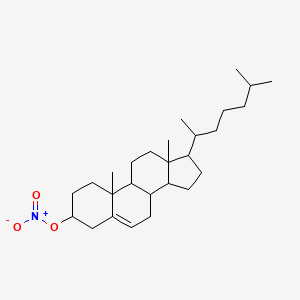
![5-[1-(3,5-Dimethoxy-benzylamino)-ethylidene]-1,3-dimethyl-pyrimidine-2,4,6-trione](/img/structure/B14152864.png)
![4-{[3-(4-Methylphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}benzonitrile](/img/structure/B14152871.png)
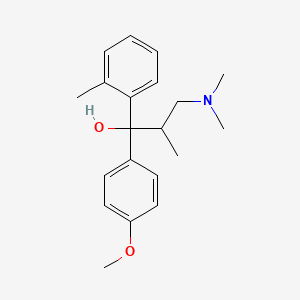
![3-{[(E)-{3-[(3,3-dimethylpiperidin-1-yl)methyl]-4-methoxyphenyl}methylidene]amino}-2-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B14152876.png)
![[2-[[(2S)-2-methoxycarbonylpyrrolidin-1-yl]methyl]thiophen-3-yl]boronic acid](/img/structure/B14152888.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dihydroxyphenyl)ethanone](/img/structure/B14152901.png)
![2-Propenoic acid, 3-[4,5-dimethoxy-2-[(3-methyl-2-butenyl)oxy]phenyl]-, (Z)-](/img/structure/B14152904.png)

